molecular formula C7H9N5S B13074265 1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine

1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13074265
M. Wt: 195.25 g/mol
InChI Key: CCSRPYDHPNEOSG-UHFFFAOYSA-N
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Description

1-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 1-position with a 4-methylthiazole-containing methyl group. Its molecular formula is C₈H₁₀N₆S, with a molecular weight of 222.28 g/mol. The compound’s structure combines the pharmacologically relevant 1,2,4-triazole and thiazole moieties, which are known to confer diverse biological activities, including anticancer and antimicrobial properties .

Properties

Molecular Formula

C7H9N5S

Molecular Weight

195.25 g/mol

IUPAC Name

1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H9N5S/c1-5-3-13-6(10-5)2-12-4-9-7(8)11-12/h3-4H,2H2,1H3,(H2,8,11)

InChI Key

CCSRPYDHPNEOSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CN2C=NC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the Cu(I)-catalyzed 1,3-dipolar cycloaddition (click reaction) of azides with alkynes, followed by further functionalization to introduce the thiazole ring . The reaction conditions often include the use of copper catalysts, solvents like DMSO, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The scalability of the synthesis is achieved through optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Mechanism of Action

The mechanism of action of 1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of 1H-1,2,4-triazol-3-amine derivatives. Below is a detailed comparison with key analogs, focusing on structural features, physicochemical properties, and biological relevance.

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Properties
Target Compound C₈H₁₀N₆S 222.28 4-Methylthiazole-methyl group Moderate lipophilicity (logP ~1.8)
1-[(4-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine C₉H₉FN₄ 192.20 4-Fluorophenylmethyl group Higher polarity (fluorine atom)
1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine C₉H₈Cl₂N₄ 243.10 Dichlorophenylmethyl group Enhanced lipophilicity (Cl atoms)
1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine C₁₁H₁₅N₅O 233.27 Methoxy-dimethylpyridinylmethyl group Improved solubility (polar O-atom)
4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine C₉H₁₂N₆S 236.30 Thiazole-triazole fusion Planar structure for DNA intercalation
Key Observations:
  • Lipophilicity : The target compound’s 4-methylthiazole group balances moderate lipophilicity, while dichlorophenyl analogs (e.g., C₉H₈Cl₂N₄) exhibit higher logP values due to halogen atoms .
  • Bioactivity : Thiazole-triazole fused compounds (e.g., C₉H₁₂N₆S) show structural rigidity, which may improve binding to biological targets like DNA .
Anticancer Potential:
  • The target compound’s thiazole and triazole moieties are associated with anticancer activity. For example, thiazole derivatives inhibit kinases, while triazoles disrupt DNA synthesis .
  • In contrast, dichlorophenyl-substituted analogs (e.g., C₉H₈Cl₂N₄) may exhibit enhanced cytotoxicity due to increased membrane permeability .
Antimicrobial Activity:
  • Pyridinylmethyl-substituted analogs (e.g., C₁₁H₁₅N₅O) demonstrate broad-spectrum antimicrobial effects, attributed to the electron-rich pyridine ring interacting with microbial enzymes .

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